molecular formula C18H20N2O3S B2549639 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 2034595-91-8

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2549639
CAS RN: 2034595-91-8
M. Wt: 344.43
InChI Key: ZAKMSNGWERIFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or alcohols. For instance, paper describes the synthesis of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides by reacting various p-substituted benzenesulfonyl chlorides with (3,4-methylenedioxy)benzylamine. Similarly, the target compound could be synthesized by reacting the appropriate sulfonyl chloride with an amine containing the indole moiety.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with various substituents affecting the overall geometry and electronic properties. Paper provides insights into the molecular structure of a related sulfonamide compound through experimental and computational methods, including DFT calculations. These methods could be applied to the target compound to understand its geometry, electronic structure, and potential intramolecular interactions.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, paper discusses the reactions of o-amino-N-hydroxybenzenesulfonamides with aldehydes to prepare fused-ring systems. The target compound may also undergo similar reactions, depending on the reactivity of the indole and hydroxyethyl substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and spectral data, are crucial for their pharmacological application. Paper mentions the poor water solubility of a sulfonamide analog, which is a common issue that can be addressed through chemical modifications. The target compound's properties would need to be characterized through experimental techniques such as NMR, IR spectroscopy, and mass spectrometry, as described in papers and .

Relevant Case Studies

While there are no direct case studies on the target compound, the papers provide examples of sulfonamide derivatives with various biological activities. For instance, paper discusses a sulfonamide analog as a potential anti-cancer agent, and paper describes the anti-HIV and antifungal activities of sulfonamide compounds bearing the oxadiazole moiety. These studies suggest that the target compound could also possess interesting biological properties worth investigating.

Scientific Research Applications

Antitubercular Agent Potential One study explored the synthesis and docking analysis of a sulfonamide compound against the enoyl reductase enzyme of Mycobacterium tuberculosis. The research aimed to investigate the compound's potential as an antitubercular agent. Such studies highlight the role of sulfonamide derivatives in the development of new therapeutic agents against tuberculosis (Purushotham & Poojary, 2018).

Anticancer Properties Another research focus is the synthesis and characterization of sulfonamide compounds for their anticancer properties. For example, the synthesis and anticancer property evaluation of a novel sulfonamide compound revealed potential anticancer activity, suggesting these compounds' significance in developing new cancer treatments (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Antitumor Screening Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) have shown potential as cell cycle inhibitors and have advanced to clinical trials. These studies demonstrate the utility of sulfonamide derivatives in identifying novel antitumor agents (Owa et al., 2002).

Material Functionalization Research on poly(N-protected ethylene imine-alt-ethylene sulfide) block copolymers, synthesized through thiol-ene photopolymerization, showcases the application of sulfonamide derivatives in material science. These polymers' solubility and thermal properties suggest their potential use in functionalizing polymeric materials (Hori et al., 2011).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-4-3-5-16(10-13)24(22,23)19-12-18(21)15-6-7-17-14(11-15)8-9-20(17)2/h3-11,18-19,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKMSNGWERIFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.